Antho-riamide I
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Overview
Description
Antho-riamide I is an active peptide from sea anemone Anthopleura elegantissima which inhibits spontaneous contraction of sea anemone muscles.
Scientific Research Applications
Neuropeptide Activity in Sea Anemones
Antho-riamide I, identified as L-3-phenyllactyl-Tyr-Arg-Ile-NH2, is a novel neuropeptide isolated from sea anemones, specifically Anthopleura elegantissima. This peptide exhibits notable biological activity, particularly in inhibiting spontaneous contractions in various muscle groups of sea anemones at low concentrations (10^(-8) M). Its unique L-3-phenyllactyl blocking group renders it resistant to degradation by nonspecific aminopeptidases and may play a role in receptor binding (Nothacker et al., 1991).
Role in Feeding Behavior
This compound, along with another peptide Antho-KAamide, has been observed to modulate the expansion behavior of sea anemones. These peptides inhibited spontaneous muscle contractions across various anemone species, suggesting a universal action mechanism. Their inhibitory effects on muscle groups regardless of their location or orientation hint at their involvement in the expansion phase of feeding behavior in sea anemones (McFarlane et al., 1993).
Neurotransmission in Sea Anemones
Antho-RFamide, a related neuropeptide, has been localized in neuronal synaptic and nonsynaptic vesicles in sea anemones, indicating its role in neurotransmission. This peptide, along with this compound, is significant in understanding the nervous system of sea anemones, which are among the simplest nerve-bearing organisms (Westfall & Grimmelikhuijzen, 1993).
Excitatory Actions on Muscles and Conducting Systems
This compound has shown excitatory actions on slow muscle groups and certain conducting systems in the sea anemone Calliactis Parasitica. This suggests that its functions may not be limited to inhibition but also include direct muscle excitation and potentially as a neurotransmitter or neuromodulator (McFarlane et al., 1987).
Properties
CAS No. |
139026-54-3 |
---|---|
Molecular Formula |
C30H43N7O6 |
Molecular Weight |
597.7 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-hydroxy-3-phenylpropanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C30H43N7O6/c1-3-18(2)25(26(31)40)37-27(41)22(10-7-15-34-30(32)33)35-28(42)23(16-20-11-13-21(38)14-12-20)36-29(43)24(39)17-19-8-5-4-6-9-19/h4-6,8-9,11-14,18,22-25,38-39H,3,7,10,15-17H2,1-2H3,(H2,31,40)(H,35,42)(H,36,43)(H,37,41)(H4,32,33,34)/t18-,22-,23-,24-,25-/m0/s1 |
InChI Key |
UBOLUOWRWFHBRN-WCJQXVFBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)O |
SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)O |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
YRI |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Antho-RIamide I L-3-phenyllactyl-Tyr-Arg-Ile-NH2 L-3-phenyllactyl-tyrosyl-arginyl-isoleucinamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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